CH5164840

Content Navigation

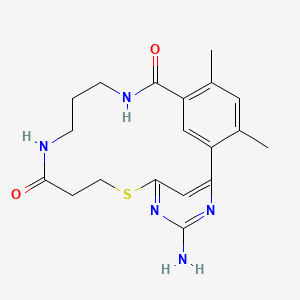

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CH5164840 is an orally bioavailable, macrocyclic 2-amino-6-arylpyrimidine inhibitor of the Heat Shock Protein 90 (Hsp90) N-terminal domain. Exhibiting a dissociation constant (Kd) of 0.52 nM for Hsp90α, it effectively disrupts the Hsp90-cochaperone-client supercomplex, leading to the proteasomal degradation of oncogenic client proteins such as HER2, EGFR, and AKT [1]. Unlike first-generation ansamycin derivatives, CH5164840 offers an oral bioavailability of 70.8% in murine models, eliminating the need for complex intravenous lipid formulations [2]. This compound serves as a critical benchmark for both tumor-selective chaperone inhibition and the evaluation of on-target ocular toxicities associated with prolonged Hsp90 suppression, making it a highly specific tool for advanced preclinical procurement.

References

- [1] Ono, N., et al. "Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)‐overexpressing cancers." Cancer Science 103.2 (2012): 342-349.

- [2] Suda, A., et al. "Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters 22.2 (2012): 1136-1141.

Procuring generic Hsp90 inhibitors like 17-AAG or 17-DMAG introduces confounding variables in preclinical models, including poor aqueous solubility, the requirement for complex nanoemulsion formulations, and dependence on NQO1 (DT-diaphorase) for metabolic activation [1]. Furthermore, while newer resorcinol-based inhibitors like Ganetespib avoid some of these issues, they lack the specific macrocyclic aminopyrimidine scaffold of CH5164840 and do not replicate its exact toxicological profile. This structural divergence is critical for material selection: CH5164840 provides distinct pharmacokinetic properties, including high oral absorption without formulation workarounds, and induces a well-characterized retinal toxicity profile in mammalian models [2]. Substituting CH5164840 with other Hsp90 inhibitors compromises the reproducibility of oral efficacy studies and eliminates its utility as a positive control in ocular safety pharmacology.

References

- [1] Suda, A., et al. "Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters 22.2 (2012): 1136-1141.

- [2] Messaoudi, S., et al. "Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy." Pharmaceuticals 18.1 (2025): 1025.

Formulation Compatibility and Oral Dosing Workflow Fit

Older Hsp90 inhibitors like 17-AAG suffer from poor aqueous solubility, requiring complex lipid or nanoemulsion formulations for in vivo delivery. In contrast, CH5164840 demonstrates an oral bioavailability of 70.8% in murine models, allowing for straightforward oral gavage formulations [1]. This eliminates the handling complexities and formulation-induced artifacts associated with ansamycin-class inhibitors.

| Evidence Dimension | Oral Bioavailability (F%) |

| Target Compound Data | 70.8% (CH5164840) |

| Comparator Or Baseline | <15% (17-AAG, necessitating complex vehicles) |

| Quantified Difference | >4-fold improvement in oral bioavailability |

| Conditions | Murine pharmacokinetic models |

Enables simple oral dosing regimens in xenograft models without the need for specialized lipid or nanoparticle vehicles, streamlining in vivo workflows.

Target Affinity and Client Protein Degradation

CH5164840 binds to the N-terminal domain of Hsp90α with a dissociation constant (Kd) of 0.52 nM, ensuring near-complete target saturation at low nanomolar concentrations [1]. This represents a significantly tighter binding affinity compared to baseline ansamycin derivatives like 17-AAG, ensuring robust, sustained degradation of key oncogenic drivers such as HER2 and EGFR in cellular assays [2].

| Evidence Dimension | Binding Affinity (Kd) to N-terminal Hsp90α |

| Target Compound Data | 0.52 nM |

| Comparator Or Baseline | 10-30 nM range (17-AAG) |

| Quantified Difference | ~20 to 50-fold higher binding affinity |

| Conditions | In vitro binding and cellular degradation assays |

Ensures robust target engagement and reproducible client protein degradation at lower concentrations, reducing off-target dosing effects in in vitro assays.

Validation Standard for Ocular Safety Pharmacology

While clinical development of Hsp90 inhibitors aims to avoid ocular toxicity, toxicology workflows require reliable positive controls. Unlike Ganetespib, which lacks retinal toxicity, CH5164840 reliably induces measurable loss of pupillary light reflex and abnormal electroretinographic (ERG) responses in beagle dog models [1]. This makes it an essential procurement choice as a positive control for validating retinal safety assays.

| Evidence Dimension | Induction of Ocular Toxicity (ERG abnormalities) |

| Target Compound Data | Induces loss of pupillary light reflex and abnormal ERG |

| Comparator Or Baseline | No evidence of retinal toxicity (Ganetespib) |

| Quantified Difference | Distinct induction of measurable ocular toxicity |

| Conditions | Beagle dog safety pharmacology models (in vivo) |

Provides a necessary positive control for screening out retinal toxicity in novel chaperone inhibitors during preclinical safety evaluations.

Combination Efficacy with Tyrosine Kinase Inhibitors

In models of acquired resistance to epidermal growth factor receptor (EGFR) inhibitors, CH5164840 demonstrates potent synergistic effects. When combined with erlotinib in T790M mutant NCI-H1975 xenografts, CH5164840 markedly enhances tumor growth inhibition compared to erlotinib monotherapy, which exhibits resistance [1]. This positions CH5164840 as a highly effective tool for studying the circumvention of kinase inhibitor resistance.

| Evidence Dimension | Tumor Growth Inhibition in T790M mutant models |

| Target Compound Data | Synergistic tumor regression (CH5164840 + Erlotinib) |

| Comparator Or Baseline | Minimal inhibition / Resistance (Erlotinib monotherapy) |

| Quantified Difference | Restoration of TKI sensitivity in resistant xenografts |

| Conditions | NCI-H1975 (T790M mutant) NSCLC xenograft models |

Validates the compound as an optimal sensitizing agent for research into overcoming acquired TKI resistance in oncology models.

In Vivo Oral Efficacy Studies for Oncology

Due to its high oral bioavailability (70.8%), CH5164840 is the right choice for laboratories conducting in vivo tumor xenograft studies that require simple oral gavage dosing, avoiding the complex intravenous lipid formulations mandated by older ansamycin-class inhibitors [1].

Positive Control in Ocular Toxicology Workflows

Because CH5164840 reliably induces photoreceptor degeneration and ERG abnormalities in mammalian models, it serves as an indispensable positive control for safety pharmacology teams screening novel Hsp90 inhibitors for retinal biocompatibility [2].

Modeling TKI Resistance Reversal in NSCLC

CH5164840 is highly suited for combination therapy research targeting acquired resistance. Its proven ability to synergize with erlotinib in T790M mutant models makes it a benchmark compound for studying chaperone-mediated resensitization to tyrosine kinase inhibitors [3].

References

- [1] Suda, A., et al. "Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters 22.2 (2012): 1136-1141.

- [2] Messaoudi, S., et al. "Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy." Pharmaceuticals 18.1 (2025): 1025.

- [3] Ono, N., et al. "Enhanced antitumor activity of erlotinib in combination with the HSP90 inhibitor CH5164840 against non‐small cell lung cancer." Cancer Science 104.10 (2013): 1346-1352.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Saitoh R, Nagayasu M, Shibahara N, Ono N, Suda A, Kato M, Ishigai M. Assessing the Impact of HER2 Status on the Antitumor Activity of an HSP90 Inhibitor in Human Tumor Xenograft Mice using Pharmacokinetics-Pharmacodynamic Modeling. Drug Metab Pharmacokinet. 2013 Oct 15. [Epub ahead of print] PubMed PMID: 24126359.

3: Ono N, Yamazaki T, Tsukaguchi T, Fujii T, Sakata K, Suda A, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer. Cancer Sci. 2013 Oct;104(10):1346-52. doi: 10.1111/cas.12237. Epub 2013 Aug 20. PubMed PMID: 23863134.

4: Suda A, Koyano H, Hayase T, Hada K, Kawasaki K, Komiyama S, Hasegawa K, Fukami TA, Sato S, Miura T, Ono N, Yamazaki T, Saitoh R, Shimma N, Shiratori Y, Tsukuda T. Design and synthesis of novel macrocyclic 2-amino-6-arylpyrimidine Hsp90 inhibitors. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1136-41. doi: 10.1016/j.bmcl.2011.11.100. Epub 2011 Dec 1. PubMed PMID: 22192591.

5: Ono N, Yamazaki T, Nakanishi Y, Fujii T, Sakata K, Tachibana Y, Suda A, Hada K, Miura T, Sato S, Saitoh R, Nakano K, Tsukuda T, Mio T, Ishii N, Kondoh O, Aoki Y. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers. Cancer Sci. 2012 Feb;103(2):342-9. doi: 10.1111/j.1349-7006.2011.02144.x. Epub 2011 Dec 13. PubMed PMID: 22050138.

Explore Compound Types